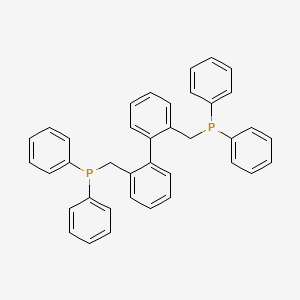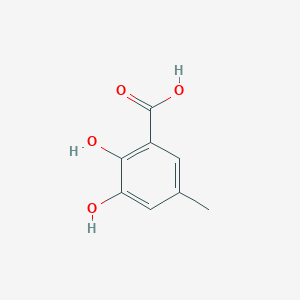
9H-Carbazol-2-yl trifluoromethanesulfonate
Übersicht
Beschreibung
“9H-Carbazol-2-yl trifluoromethanesulfonate” is a chemical compound with the empirical formula C13H8F3NO3S . It has a molecular weight of 315.27 g/mol . This compound is typically in solid form .
Molecular Structure Analysis
The InChI string of “this compound” isInChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H . Its SMILES string is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F . Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 135-139 °C . The compound has a topological polar surface area of 67.5 Ų and a complexity of 488 .Wissenschaftliche Forschungsanwendungen
Photochemical Applications
Photo-Fries rearrangement of different 9H-carbazol-2-yl sulfonates has been explored for the preparative-scale introduction of sulfonyl groups into polycyclic aromatic compounds under mild conditions. This conversion facilitates the synthesis of new 1-sulfonyl- or 3-sulfonyl-9H-carbazoles, demonstrating the versatility of carbazole derivatives in photochemical applications (Crevatín et al., 2006).
Catalytic and Synthetic Chemistry
The catalytic activity of scandium trifluoromethanesulfonate showcases its utility in acylation reactions, indicating the potential for the use of related trifluoromethanesulfonate compounds in facilitating organic synthesis reactions (Ishihara et al., 1996). Furthermore, the synthesis of Schiff bases targeting treatments for neurodegenerative diseases emphasizes the relevance of carbazole derivatives in drug development (Avram et al., 2021).
Electronic and Optical Materials
The study on electropolymerization of 9-(4-nitrophenylsulfonyl)-9H-carbazole contributes to the understanding of polymeric materials with potential electronic and capacitive applications (Ates & Uludağ, 2011). Moreover, the investigation into the synthesis, characterization, and application of thermally activated delayed fluorescence materials based on 9H-carbazole derivatives underlines their significance in the development of advanced optoelectronic devices (Huang et al., 2014).
Medicinal Chemistry
Carbazole scaffolds have been widely studied for their broad range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structural versatility and biological relevance of these compounds highlight their potential in the development of new therapeutic agents (Tsutsumi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
9H-carbazol-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYYTIINYTKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470866 | |
| Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-52-9 | |
| Record name | 9H-Carbazol-2-yl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)













